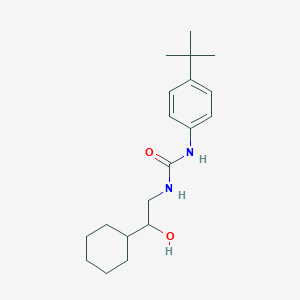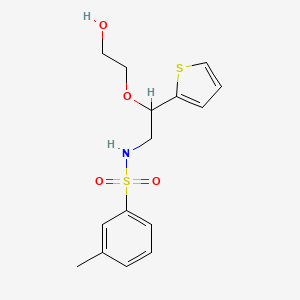
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential applications in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in hypoxic regions, which are often resistant to traditional chemotherapy and radiation treatments. In
Mechanism of Action
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a hypoxia-activated prodrug, which means that it is only activated in hypoxic regions of the body. In hypoxic regions, this compound is converted into its active form, which causes DNA damage and cell death in cancer cells. This mechanism of action makes this compound highly selective for cancer cells, while sparing healthy cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It causes DNA damage, inhibits cell proliferation, and induces apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed in healthy cells.
Advantages and Limitations for Lab Experiments
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is highly selective for cancer cells, making it a useful tool for studying the effects of hypoxia on cancer cells. It is also relatively easy to synthesize, which makes it suitable for large-scale production. However, this compound has some limitations for lab experiments. It is only activated in hypoxic regions, which can make it difficult to study its effects on cancer cells in normoxic regions. Additionally, this compound has a short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
Future Directions
There are several future directions for research on N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide. One area of research is the development of new hypoxia-activated prodrugs that are more effective and have fewer side effects than this compound. Another area of research is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Additionally, researchers are exploring the use of this compound for the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion
In conclusion, this compound is a hypoxia-activated prodrug that has shown promise for the treatment of cancer. Its selective targeting of cancer cells in hypoxic regions makes it a useful tool for studying the effects of hypoxia on cancer cells. While this compound has some limitations for lab experiments, it has several advantages, including its ease of synthesis and high selectivity for cancer cells. Future research on this compound will likely focus on the development of new hypoxia-activated prodrugs and the combination of this compound with other cancer treatments.
Synthesis Methods
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)ethyl thiophene-2-carboxylate in the presence of a base. The resulting product is then treated with ammonium hydroxide to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and pancreatic cancer. This compound is particularly effective against cancer cells that are located in hypoxic regions, which are often resistant to traditional chemotherapy and radiation treatments.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12-4-2-5-13(10-12)22(18,19)16-11-14(20-8-7-17)15-6-3-9-21-15/h2-6,9-10,14,16-17H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKABMMFNQAXWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

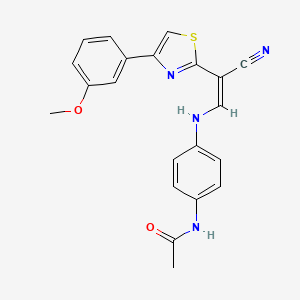
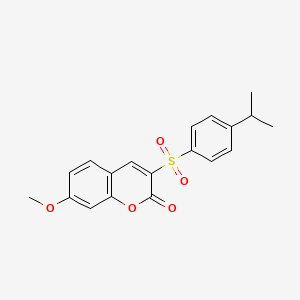
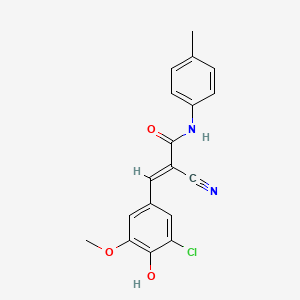
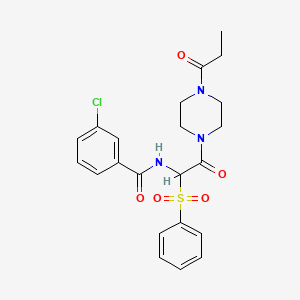
![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2911739.png)
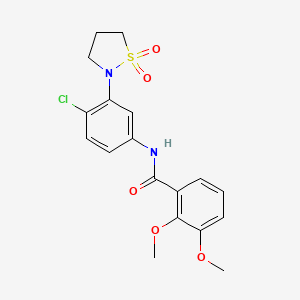
![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)
![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)

